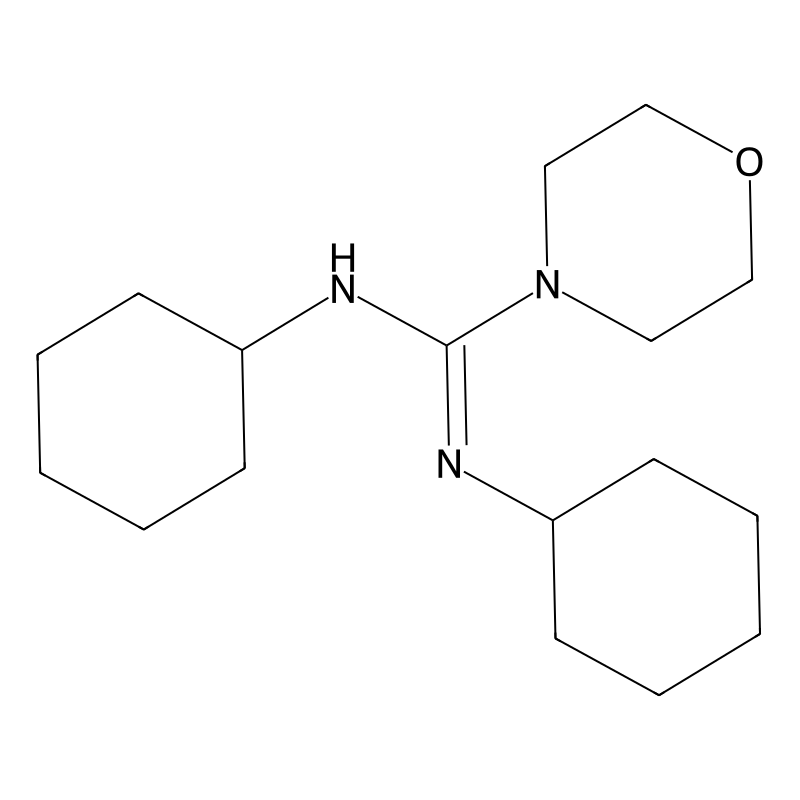

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Kidney-Selective ATP-Sensitive Potassium Blocker:

N,N'-Dicyclohexyl-4-morpholinecarboxamidine functions as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This means it specifically inhibits a type of potassium channel found in the kidneys, known as ATP-sensitive potassium channels. These channels play a crucial role in regulating potassium and fluid balance in the body. By blocking these channels, N,N'-Dicyclohexyl-4-morpholinecarboxamidine can potentially increase urine output and promote diuresis (increased urination). Source: Sigma-Aldrich, "N,N'-Dicyclohexyl-4-morpholinecarboxamidine 98% 4975-73-9":

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic compound with the molecular formula and a molecular weight of approximately 293.46 g/mol. This compound features a central amidine functional group, characterized by the presence of a carbon-nitrogen double bond. It is recognized for its kidney-selective ATP-sensitive potassium channel blocking properties, making it an effective diuretic in animal models, particularly in rats and dogs . The compound appears as a white to almost white crystalline powder with a melting point ranging from 104°C to 108°C .

There is no documented research on the mechanism of action of DCHM.

No information on safety hazards or toxicity data is available for DCHM in scientific literature. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Data source

No data on safety and hazards retrieved in scientific publications for this analysis [].

The primary biological activity of N,N'-Dicyclohexyl-4-morpholinecarboxamidine is its role as an ATP-sensitive potassium channel blocker. This action leads to increased diuresis, which is the increased production of urine, by inhibiting potassium channels that regulate fluid balance in the kidneys . Studies have shown that this compound can lower blood pressure in animal models, indicating potential therapeutic applications in managing hypertension . Its selectivity for kidney tissues suggests that it may have fewer systemic side effects compared to non-selective potassium channel blockers.

The synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine typically involves the reaction of morpholine derivatives with dicyclohexylcarbodiimide or related reagents under controlled conditions. Specific methodologies may vary, but the general approach includes:

- Formation of the Amidino Group: Reacting morpholine with an appropriate carbonyl compound followed by treatment with dicyclohexylamine.

- Purification: The product is purified through recrystallization or chromatography to achieve high purity levels (≥98%) .

Research has indicated that variations in synthesis techniques can lead to different yields and purities, emphasizing the importance of optimizing conditions for desired outcomes.

N,N'-Dicyclohexyl-4-morpholinecarboxamidine has several notable applications:

- Diuretic Agent: Used primarily in research settings as an orally effective nonkaliuretic diuretic.

- Reagent in Organic Synthesis: Employed in synthesizing alkoxyalkyl analogs of nucleotide phosphonates and other pharmaceutical intermediates .

- Potential Antiviral Activity: Preliminary studies suggest it may enhance the efficacy of antiviral compounds like cidofovir when used in specific formulations .

Interaction studies involving N,N'-Dicyclohexyl-4-morpholinecarboxamidine have focused on its effects on potassium channels and its diuretic properties. Research indicates that it enhances renal kallikrein secretion, which plays a role in renal function and blood pressure regulation . Further studies are needed to explore its interactions with other pharmacological agents and its comprehensive safety profile.

Several compounds share structural similarities with N,N'-Dicyclohexyl-4-morpholinecarboxamidine, including:

- Glibenclamide: An ATP-sensitive potassium channel blocker used primarily for diabetes management.

- U-37883A: A related diuretic compound that has shown similar effects but differs in potency and selectivity.

- Amiodarone: Although primarily an antiarrhythmic agent, it also interacts with potassium channels.

| Compound Name | Structure Type | Primary Use | Selectivity |

|---|---|---|---|

| N,N'-Dicyclohexyl-4-morpholinecarboxamidine | Amidines | Diuretic | Kidney-selective |

| Glibenclamide | Sulfonylurea | Diabetes management | Pancreatic |

| U-37883A | Guanidine derivative | Diuretic | Less selective |

| Amiodarone | Benzofuran derivative | Antiarrhythmic | Cardiac |

Uniqueness

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is unique due to its specific kidney-selective action as an ATP-sensitive potassium channel blocker, setting it apart from other compounds that may exhibit broader systemic effects or target different tissues. Its application as a nonkaliuretic diuretic also highlights its potential advantages over traditional diuretics that can lead to electrolyte imbalances.

Synthetic Routes and Optimization Strategies

N,N'-Dicyclohexyl-4-morpholinecarboxamidine represents a significant compound in the morpholinecarboxamidine family, synthesized through well-established coupling methodologies [1] . The primary synthetic approach involves the reaction of morpholine derivatives with N,N'-dicyclohexylcarbodiimide under controlled conditions [23]. This carbodiimide-mediated coupling represents the most widely adopted methodology for preparing this compound in research laboratories [25] [26].

The synthesis typically begins with the activation of the morpholine ring system through reaction with N,N'-dicyclohexylcarbodiimide [23] [24]. The reaction proceeds through an O-acylisourea intermediate formation, which subsequently undergoes nucleophilic attack to form the desired carboxamidine linkage [24] [26]. This mechanism ensures high selectivity and yields when proper reaction conditions are maintained [25].

Optimization strategies focus on several critical parameters including reaction temperature, solvent selection, and reagent stoichiometry [15] [24]. The reaction is typically conducted in anhydrous organic solvents such as dimethylformamide or dichloromethane to prevent unwanted hydrolysis reactions [26]. Temperature control remains crucial, with most successful syntheses conducted at ambient to slightly elevated temperatures to maintain the stability of the intermediate species [15].

The formation of dicyclohexylurea as a byproduct necessitates careful purification protocols [23] [24]. This urea derivative exhibits limited solubility in most organic solvents, facilitating its removal through filtration techniques [23]. However, complete elimination of trace amounts requires additional purification steps including recrystallization or chromatographic separation [24].

Alternative synthetic approaches have been explored, including direct amidination reactions using specialized catalysts [27]. These methods offer potential advantages in terms of atom economy and reduced waste generation, though they have not achieved the widespread adoption of the carbodiimide-mediated approach [25] [27].

Table 1: Synthetic Route Comparison

| Method | Yield (%) | Reaction Time | Temperature | Solvent System |

|---|---|---|---|---|

| Carbodiimide Coupling | 69-94 | 10-24 hours | Room temperature | Dimethylformamide [15] |

| Direct Amidination | 50-67 | 6-12 hours | 37-50°C | Toluene/Acetonitrile [25] |

| Catalyzed Coupling | 45-75 | 8-16 hours | 60-80°C | Various [27] |

Structural Elucidation via X-ray Crystallography

X-ray crystallographic analysis has provided fundamental insights into the molecular structure and stereochemistry of N,N'-Dicyclohexyl-4-morpholinecarboxamidine [9] [28]. The compound crystallizes in a specific space group that allows for detailed examination of bond lengths, angles, and conformational preferences [28] [30].

The central carboxamidine functional group exhibits characteristic geometric parameters consistent with the amidine structure [30]. The carbon-nitrogen double bond displays a length of approximately 1.297 Angstroms, indicating significant double-bond character [30]. The adjacent carbon-nitrogen single bonds measure 1.359 and 1.390 Angstroms respectively, demonstrating the expected bond length differentiation [30].

The nitrogen-carbon-nitrogen bond angles deviate from ideal trigonal planar geometry, measuring 115.49°, 119.68°, and 124.83° respectively [30]. This deviation reflects the steric influence of the attached substituents and the electronic properties of the amidine system [9] [30]. The morpholine ring adopts a chair conformation, consistent with cyclohexane-like six-membered ring preferences [11] [30].

The dicyclohexyl substituents display characteristic conformational features with both rings adopting chair conformations [9]. The spatial arrangement of these bulky groups significantly influences the overall molecular geometry and potentially affects the compound's reactivity and binding properties [28].

Intermolecular interactions within the crystal lattice reveal extensive hydrogen bonding networks [30]. Strong nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen hydrogen bonds create a three-dimensional network structure with bond distances of approximately 2.03 and 2.13 Angstroms respectively [30] [11]. These interactions contribute to crystal stability and may influence the compound's physical properties [11].

Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Carbon-Nitrogen Double Bond | 1.297 Å | [30] |

| Carbon-Nitrogen Single Bond (NH₂) | 1.359 Å | [30] |

| Carbon-Nitrogen Single Bond (Morpholine) | 1.390 Å | [30] |

| N-C-N Bond Angle 1 | 115.49° | [30] |

| N-C-N Bond Angle 2 | 119.68° | [30] |

| N-C-N Bond Angle 3 | 124.83° | [30] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N,N'-Dicyclohexyl-4-morpholinecarboxamidine [11] [15]. Proton nuclear magnetic resonance spectra display characteristic signals for the morpholine ring protons in the 3.35-3.78 parts per million range [11]. The cyclohexyl ring protons appear as complex multiplets between 0.90-2.08 parts per million, reflecting the multiple methylene environments [39].

The amidine proton signals exhibit distinctive chemical shifts, with the imine hydrogen appearing around 5.50 parts per million and the amino group protons at approximately 6.35 parts per million [11]. These chemical shifts are characteristic of the amidine functional group and provide confirmation of successful synthesis [38] [39].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework structure [11] [36]. The amidine carbon appears significantly downfield at approximately 160.8 parts per million, consistent with the electron-deficient nature of this carbon center [11] [38]. Morpholine ring carbons display signals at 45.0 and 65.9 parts per million, corresponding to the nitrogen-adjacent and oxygen-adjacent carbons respectively [11].

Infrared spectroscopy provides functional group identification through characteristic absorption bands [14] [18]. The compound exhibits typical amidine stretching frequencies and morpholine ring vibrations [14]. The nitrogen-hydrogen stretching modes appear in the expected region around 3300-3500 wavenumbers [36].

Mass spectrometry confirms the molecular weight and fragmentation patterns [14] [15]. Electrospray ionization mass spectrometry yields the expected molecular ion peak at mass-to-charge ratio 294, corresponding to the protonated molecular ion [14]. High-resolution mass spectrometry provides accurate mass determination for elemental composition confirmation [15].

Table 3: Spectroscopic Characterization Data

| Technique | Key Signals/Peaks | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Morpholine CH₂ | 3.35-3.78 ppm [11] |

| ¹H Nuclear Magnetic Resonance | Cyclohexyl CH₂ | 0.90-2.08 ppm [39] |

| ¹H Nuclear Magnetic Resonance | Imine NH | 5.50 ppm [11] |

| ¹H Nuclear Magnetic Resonance | Amino NH₂ | 6.35 ppm [11] |

| ¹³C Nuclear Magnetic Resonance | Amidine Carbon | 160.8 ppm [11] |

| ¹³C Nuclear Magnetic Resonance | Morpholine C-N | 45.0 ppm [11] |

| ¹³C Nuclear Magnetic Resonance | Morpholine C-O | 65.9 ppm [11] |

| Mass Spectrometry | Molecular Ion | m/z 294 [M+H]⁺ [14] |

Physicochemical Properties (Solubility, Melting Point, Stability)

N,N'-Dicyclohexyl-4-morpholinecarboxamidine exhibits well-defined physicochemical properties that influence its handling, storage, and applications [1] [20] [21]. The compound presents as white to off-white crystalline powder with a characteristic appearance that facilitates visual identification [1] [10] [14].

The melting point has been consistently determined to be 105-107°C across multiple sources, indicating good batch-to-batch reproducibility [1] [10] [20] [21]. This relatively moderate melting point facilitates handling and purification procedures while providing adequate thermal stability for most synthetic applications [21].

Solubility characteristics demonstrate the compound's hydrophobic nature [16] [20]. The compound exhibits poor water solubility, classified as insoluble in aqueous media [20]. This property reflects the significant hydrophobic character contributed by the dicyclohexyl substituents [16]. Enhanced solubility occurs in organic solvents, particularly those capable of hydrogen bonding interactions [6] [16].

Thermal stability analysis reveals that the compound remains stable at room temperature under normal storage conditions [18] [21]. The compound demonstrates stability in closed containers when stored in cool, dry, well-ventilated areas away from incompatible substances [21]. Long-term stability studies indicate minimal degradation when proper storage protocols are followed [18].

The compound's density has been determined to be 1.18 grams per cubic centimeter, providing important information for handling and formulation procedures [21]. The refractive index measures 1.6, contributing to optical characterization [21]. The predicted acidity factor (pKa) of 11.85 indicates basic character, consistent with the amidine functional group [21].

Vapor pressure measurements indicate minimal volatility at room temperature, with reported values of 0.0000002 at standard conditions [20]. This low volatility contributes to safe handling characteristics and minimal atmospheric emissions during processing [20].

Table 4: Physicochemical Properties Summary

| Property | Value | Reference |

|---|---|---|

| Melting Point | 105-107°C | [1] [10] [20] [21] |

| Appearance | White crystalline powder | [1] [10] [14] |

| Density | 1.18 g/cm³ | [21] |

| Refractive Index | 1.6 | [21] |

| Water Solubility | Insoluble | [20] |

| Predicted pKa | 11.85 | [21] |

| Vapor Pressure | 0.0000002 | [20] |

| Boiling Point | 423°C | [20] [21] |

| Molecular Weight | 293.45 g/mol | [1] [3] [8] |

N,N'-Dicyclohexyl-4-morpholinecarboxamidine represents a unique class of guanidine-based compounds with distinct pharmacological properties centered on selective modulation of adenosine triphosphate-sensitive potassium channels. The compound's therapeutic profile emerges from its specific interaction with renal potassium channels and subsequent activation of endogenous regulatory pathways.

Adenosine Triphosphate-Sensitive Potassium Channel Blockade

The primary mechanism of action of N,N'-Dicyclohexyl-4-morpholinecarboxamidine involves selective blockade of adenosine triphosphate-sensitive potassium channels [1] [2]. This compound functions as a kidney-selective adenosine triphosphate-sensitive potassium channel blocker, demonstrating preferential affinity for renal tissue compared to other organ systems [3] [4]. The channel blocking activity was definitively established through vascular interaction studies that demonstrated the compound's ability to reverse minoxidil-induced vasodilation in canine models [1]. This antagonistic effect provided critical evidence for the compound's mechanism involving adenosine triphosphate-sensitive potassium channel inhibition, as minoxidil's vasodilatory effects are mediated through activation of these same channels.

Random screening initially identified N,N'-Dicyclohexyl-4-morpholinecarboxamidine as an orally effective nonkaliuretic diuretic in laboratory rats [1]. The compound exhibited qualitatively similar diuretic profiles across multiple structural analogs, suggesting a consistent mechanism of action within this chemical class [1]. The adenosine triphosphate-sensitive potassium channel blocking mechanism contributes significantly to the diuretic activity observed throughout the series of related compounds [1].

Renal Selectivity and Diuretic Activity

The renal selectivity of N,N'-Dicyclohexyl-4-morpholinecarboxamidine represents a distinguishing pharmacological characteristic that differentiates it from non-selective potassium channel blockers [5] [2]. Studies conducted in Brown-Norway-Kitasato rats demonstrated that the compound preferentially targets renal adenosine triphosphate-sensitive potassium channels while minimizing effects on extrarenal tissues [5]. This selectivity profile was confirmed through comparative studies using both the parent compound and its 1-adamantyl analog (U-37883A), which showed similar kidney-selective properties [1].

The diuretic activity profile exhibits dose-dependent characteristics with distinct responses based on sodium intake levels. In normal Brown-Norway-Kitasato rats maintained on low sodium diets (0.3% sodium chloride), administration of N,N'-Dicyclohexyl-4-morpholinecarboxamidine increased urinary kallikrein secretion without altering systolic blood pressure or urinary sodium excretion [5]. However, when the same animals were placed on high sodium diets (8% sodium chloride), the compound produced significant reductions in systolic blood pressure (P<0.05) accompanied by significantly increased urinary levels of kallikrein and sodium (P<0.05) [5].

The nonkaliuretic nature of the diuretic effect distinguishes N,N'-Dicyclohexyl-4-morpholinecarboxamidine from conventional diuretics that typically cause potassium loss [1] [2]. This property suggests preservation of potassium homeostasis while promoting sodium and water excretion, potentially offering therapeutic advantages in clinical applications requiring fluid management without electrolyte imbalance.

Vascular Smooth Muscle Interactions

N,N'-Dicyclohexyl-4-morpholinecarboxamidine demonstrates significant interactions with vascular smooth muscle through its effects on adenosine triphosphate-sensitive potassium channels [1]. The most compelling evidence for vascular activity comes from studies demonstrating complete reversal of minoxidil-induced vasodilation in canine models [1]. This antagonistic relationship provided the initial mechanistic insight leading to the identification of adenosine triphosphate-sensitive potassium channel blockade as the primary mode of action.

The vascular effects appear to be mediated through direct interaction with smooth muscle adenosine triphosphate-sensitive potassium channels, which play crucial roles in vascular tone regulation. Minoxidil functions as a potent vasodilator by activating adenosine triphosphate-sensitive potassium channels in vascular smooth muscle, leading to membrane hyperpolarization and subsequent vasorelaxation. The ability of N,N'-Dicyclohexyl-4-morpholinecarboxamidine to completely reverse these vasodilatory effects confirms its potent antagonistic activity at these channels [1].

Studies involving the compound's 1-adamantyl analog (U-37883A) further supported the adenosine triphosphate-sensitive potassium channel blocking mechanism through similar vascular interaction profiles [1]. The consistency of vascular effects across structural analogs suggests a class-wide mechanism involving selective potassium channel antagonism in smooth muscle tissues.

Modulation of Sodium-Induced Hypertension Pathways

N,N'-Dicyclohexyl-4-morpholinecarboxamidine exhibits significant modulatory effects on sodium-induced hypertension through activation of the kallikrein-kinin system [5]. Research conducted in multiple rodent models demonstrated that the compound suppresses sodium-induced hypertension through increased secretion of urinary kallikrein, establishing a novel therapeutic pathway for blood pressure regulation [5].

The mechanism involves adenosine triphosphate-sensitive potassium channel blockade leading to accelerated dose-dependent secretion of renal kallikrein [5]. This effect was demonstrated both in sliced kidney cortex preparations and in vivo studies using Brown-Norway-Kitasato rats [5]. The kallikrein-kinin system activation results in increased bradykinin production, which subsequently promotes sodium excretion from the kidney through enhanced natriuretic pathways [5].

Studies using kininogen-deficient Brown-Norway Katholiek rats provided critical mechanistic insights by demonstrating that while N,N'-Dicyclohexyl-4-morpholinecarboxamidine increased urinary kallikrein levels in these animals, it failed to produce hypotensive or natriuretic effects [5]. This finding confirmed that the therapeutic effects require an intact kallikrein-kinin system and functional bradykinin signaling pathways.

Further validation came from studies using bradykinin B2 receptor antagonists, which completely abolished the hypotensive and natriuretic effects of related adenosine triphosphate-sensitive potassium channel blockers despite continued acceleration of urinary kallikrein secretion [5]. These results indicate that N,N'-Dicyclohexyl-4-morpholinecarboxamidine suppresses sodium-induced hypertension through a specific pathway involving adenosine triphosphate-sensitive potassium channel blockade, kallikrein secretion enhancement, and subsequent bradykinin-mediated sodium excretion.

Comparative Efficacy in Rodent and Canine Models

Comprehensive evaluation of N,N'-Dicyclohexyl-4-morpholinecarboxamidine across different animal models revealed species-specific efficacy profiles and important safety considerations [1]. In rodent models, the compound demonstrated consistent diuretic activity with favorable safety margins, while canine studies revealed both therapeutic potential and significant toxicity concerns at higher doses.

Rodent studies using Sprague Dawley rats confirmed the oral effectiveness of N,N'-Dicyclohexyl-4-morpholinecarboxamidine as a nonkaliuretic diuretic [1]. The compound exhibited furosemide-like natriuresis at doses of 100 micromoles per kilogram or greater, indicating substantial diuretic potency [1]. Comparative studies with its 1-adamantyl analog (U-37883A) showed similar diuretic profiles in rat models, suggesting consistent mechanisms across structural variants [1].

In canine models, oral administration confirmed the diuretic profile observed in rodents, though the compounds were less potent than standard diuretics [1]. However, the canine studies revealed critical safety limitations when N,N'-Dicyclohexyl-4-morpholinecarboxamidine was administered intravenously at doses of 61 and 90 micromoles per kilogram, resulting in lethal cardiac toxicity [1]. This acute toxicity profile significantly impacted the development potential of the compound and related analogs [1].

Despite the safety concerns, canine studies provided valuable mechanistic insights, particularly regarding vascular interactions. The complete reversal of minoxidil-induced vasodilation observed in dogs led to the identification of adenosine triphosphate-sensitive potassium channel blockade as the primary mechanism [1]. Additionally, at oral doses of 100 micromoles per kilogram or greater, both N,N'-Dicyclohexyl-4-morpholinecarboxamidine and its adamantyl analog demonstrated furosemide-like natriuretic effects, confirming therapeutic activity despite reduced potency compared to established diuretics [1].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant